methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is an organic compound with a specific stereochemistry It is a hydrochloride salt form of a methyl ester derivative of an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using methanol and an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
- Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride
Uniqueness
Methyl (3R)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C11H16ClNO2 |
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Molecular Weight |
229.70 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
VUDNJAZNBRXDQR-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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